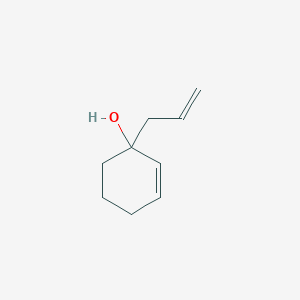

1-Allyl-2-cyclohexen-1-ol

Description

Contextual Significance of Allylic Alcohols in Modern Chemical Synthesis

Allylic alcohols are fundamental and highly versatile building blocks in the field of organic chemistry. nih.gov Their importance stems from the presence of two interconnected functional groups—a hydroxyl group and a double bond—which can be manipulated individually or in concert to achieve a wide array of synthetic transformations. These compounds are prevalent motifs in numerous natural products and serve as critical intermediates in their synthesis. nih.gov

The synthetic utility of allylic alcohols is demonstrated by their participation in a broad spectrum of reactions. These include:

Isomerization: Allylic alcohols can be isomerized to form the corresponding carbonyl compounds, a transformation that is attractive for its atom economy. mdpi.com This process can be catalyzed by various transition metal complexes, including those based on iron and rhodium. google.comacs.org

Asymmetric Epoxidation: The Sharpless epoxidation allows for the highly enantioselective conversion of primary and secondary allylic alcohols into epoxy alcohols, which are themselves versatile synthetic intermediates.

Sigmatropic Rearrangements: The Overman rearrangement, a oup.comoup.com-sigmatropic rearrangement of allylic imidates derived from allylic alcohols, is a powerful method for the stereoselective synthesis of allylic amines. organic-chemistry.org

Nucleophilic Substitution: The hydroxyl group can be activated and displaced by nucleophiles, often proceeding through an SN2' mechanism, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the γ-position.

Oxidation: The alcohol or the alkene can be selectively oxidized. For instance, oxidation of secondary allylic alcohols can yield either α,β-unsaturated ketones or epoxy alcohols depending on the reagents used. nih.gov

Given their utility, significant research has been dedicated to the stereocontrolled synthesis of allylic alcohols. nih.govorganic-chemistry.org Modern methods, such as the catalytic asymmetric vinylation of aldehydes and ketones, provide efficient access to enantioenriched allylic alcohols, which are invaluable in the synthesis of complex, biologically active molecules. organic-chemistry.org

Strategic Importance of 1-Allyl-2-cyclohexen-1-ol as a Key Synthetic Intermediate

This compound is a tertiary allylic alcohol whose strategic value lies in its densely functionalized six-membered ring. The standard and most direct synthesis of this compound involves the 1,2-addition of an allyl-organometallic reagent to a suitable α,β-unsaturated ketone precursor.

Synthesis of this compound The primary route to this compound is the nucleophilic addition of an allyl Grignard reagent, such as allylmagnesium bromide, to 2-cyclohexen-1-one (B156087). This reaction targets the carbonyl carbon, yielding the tertiary alcohol.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Cyclohexen-1-one | Allylmagnesium Bromide | This compound | Grignard Reaction (1,2-Addition) |

This synthetic approach is a classic and reliable method for forming carbon-carbon bonds and creating tertiary alcohol functionalities. oup.com

The strategic importance of this compound stems from its unique structural features:

Chiral Center: The C1 carbon, which bears the hydroxyl group, is a stereocenter. The synthesis from achiral precursors results in a racemic mixture, but enantioselective methods could potentially provide access to single enantiomers, which are highly valuable for asymmetric synthesis.

Tertiary Alcohol: The tertiary nature of the alcohol influences its reactivity. While direct oxidation to a ketone is not possible without C-C bond cleavage, it can serve as a leaving group under acidic conditions to form a stabilized allylic carbocation, or it can direct the stereochemical outcome of reactions at adjacent positions. southern.edu

Differentiated Alkenes: The molecule contains two distinct double bonds: an endocyclic double bond within the cyclohexene (B86901) ring and a terminal double bond in the allyl group. This differentiation allows for selective chemical manipulation. For instance, the terminal alkene is generally more reactive in reactions like hydroboration or cross-metathesis, allowing for the introduction of further complexity while leaving the ring structure intact.

These features make this compound a versatile precursor for the synthesis of more complex molecules, particularly bicyclic and polycyclic systems, through reactions such as intramolecular cyclizations and rearrangements.

Properties

CAS No. |

65995-76-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-prop-2-enylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h2,4,7,10H,1,3,5-6,8H2 |

InChI Key |

UVKHQVZAPOEZQO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCC=C1)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 1 Allyl 2 Cyclohexen 1 Ol Transformations

Elucidation of Formation Pathways

The synthesis of 1-Allyl-2-cyclohexen-1-ol can be achieved through various mechanistic routes, each with distinct intermediates and transition states. The primary pathways involve allylic oxidation, pericyclic rearrangements, and nucleophilic additions.

The formation of the 2-cyclohexen-1-ol (B1581600) scaffold often involves the allylic oxidation of cyclohexene (B86901), a process that proceeds through a free-radical chain mechanism. rsc.org This pathway is particularly relevant when using molecular oxygen or peroxides as oxidants, often in the presence of metal catalysts. The key intermediate in this process is 2-cyclohexene-1-hydroperoxide. rsc.orgresearchgate.net

The mechanism can be broken down into three fundamental stages: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of a radical species. This can be achieved through the decomposition of an initiator or through the interaction of a metal catalyst with an oxidant. This initial radical then abstracts a hydrogen atom from an allylic position on the cyclohexene ring, which is the weakest C-H bond, to form a resonance-stabilized allylic radical.

Propagation: The cyclohexenyl radical reacts with molecular oxygen to form a cyclohexenylperoxyl radical. This peroxyl radical can then abstract an allylic hydrogen from another cyclohexene molecule, propagating the chain reaction and forming 2-cyclohexene-1-hydroperoxide. This hydroperoxide is a crucial intermediate that can then be reduced to the corresponding alcohol, 2-cyclohexen-1-ol. researchgate.netosti.gov

Termination: The chain reaction is terminated when two radical species combine.

Mechanistic investigations suggest that catalysts containing metals like cobalt or copper facilitate the formation of reactive oxygen species and carbon radicals, which are essential for the efficient aerobic oxidation of cyclohexene. researchgate.net

| Stage | Description | Key Species Involved |

|---|---|---|

| Initiation | Generation of the initial cyclohexenyl radical through hydrogen abstraction by an initiator radical (R•). | Cyclohexene, Initiator (R•), Cyclohexenyl radical |

| Propagation | The cyclohexenyl radical reacts with O₂ to form a peroxyl radical, which then abstracts a hydrogen from another cyclohexene molecule to form the hydroperoxide intermediate. | Cyclohexenyl radical, O₂, Cyclohexenylperoxyl radical, 2-Cyclohexene-1-hydroperoxide |

| Termination | Combination of two radical species to form a non-radical product, ending the chain reaction. | Various radical species (e.g., R•, ROO•) |

The carbon skeleton of this compound is related to structures that can be formed via pericyclic reactions, specifically sigmatropic rearrangements like the Claisen rearrangement. These reactions are characterized by a concerted mechanism, where all bond breaking and bond forming occur in a single step through a cyclic transition state. masterorganicchemistry.com

A relevant example is the Claisen rearrangement of an allyl vinyl ether. In a hypothetical pathway, a precursor could rearrange to form a γ,δ-unsaturated carbonyl compound, which could then be manipulated to yield the target alcohol. The key feature of this mechanism is its concerted nature, contrasting sharply with stepwise ionic or radical pathways.

| Feature | Concerted Mechanism (e.g., Claisen Rearrangement) | Stepwise Mechanism (e.g., Ionic Addition) |

|---|---|---|

| Transition State vs. Intermediate | Proceeds through a single, cyclic transition state. | Involves the formation of one or more discrete intermediates (e.g., carbocations, carbanions). |

| Bonding Changes | All bonds are formed and broken simultaneously. | Bonds are formed and broken in separate, distinct steps. |

| Stereochemistry | Often highly stereospecific due to the ordered nature of the transition state. | Stereochemical outcome can vary; may lead to mixtures of stereoisomers. |

A direct and common method for the formation of this compound is through an ionic mechanism, specifically the 1,2-nucleophilic addition of an allyl organometallic reagent to the carbonyl group of 2-cyclohexen-1-one (B156087).

The mechanism involves the following steps:

Nucleophilic Attack: The nucleophilic carbon atom of the allyl reagent (e.g., allylmagnesium bromide or allyllithium) attacks the electrophilic carbonyl carbon of 2-cyclohexen-1-one.

Intermediate Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.

Protonation: An acidic workup step (e.g., addition of H₃O⁺) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final product, this compound.

This reaction is a classic example of creating a new carbon-carbon bond via an ionic pathway, where the polarity of the carbonyl group and the nucleophilicity of the organometallic reagent are the driving forces. ankara.edu.tryoutube.com

Mechanisms of Chemical Reactivity and Transformations

The presence of the allylic alcohol functionality makes this compound susceptible to a variety of transformations, most notably allylic rearrangements and oxidations.

Allylic alcohols readily undergo substitution reactions, often with rearrangement of the double bond. This occurs because the departure of the leaving group (after protonation of the hydroxyl group to form water) generates a resonance-stabilized allylic carbocation. This process can occur via two primary mechanisms: S(_N)1' and S(_N)2'. lscollege.ac.in

S(_N)1' Mechanism: This is a stepwise process. lscollege.ac.in

The hydroxyl group is protonated by an acid to form a good leaving group, -OH₂⁺.

The leaving group departs, forming a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms.

A nucleophile can then attack either of the carbon atoms bearing a partial positive charge. Attack at the carbon that originally bore the leaving group gives the direct substitution product (S(_N)1), while attack at the other end of the allylic system results in the rearranged product (S(_N)1'). This typically leads to a mixture of products. lscollege.ac.inwikipedia.org

S(_N)2' Mechanism: This is a concerted, one-step process. The nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-position) from the leaving group, in a single step. lscollege.ac.in This forces the pi electrons to shift and simultaneously displaces the leaving group. This pathway is more likely with strong nucleophiles and when the carbon bearing the leaving group is sterically hindered. lscollege.ac.in

| Feature | S(_N)1' Mechanism | S(_N)2' Mechanism |

|---|---|---|

| Kinetics | First-order (rate depends only on the substrate). | Second-order (rate depends on both substrate and nucleophile). |

| Intermediate | Yes, a resonance-stabilized allylic carbocation. lscollege.ac.in | No, it proceeds through a single transition state. |

| Nucleophile | Favored by weak nucleophiles and protic solvents. youtube.com | Favored by strong, unhindered nucleophiles. lscollege.ac.in |

| Product | Often yields a mixture of regioisomeric products. lscollege.ac.in | Yields a single, rearranged product. |

Further oxidation of this compound or its parent structure, cyclohexene, involves radical mechanisms where hydroperoxides are key intermediates. rsc.org The oxidation of cyclohexene can yield 2-cyclohexen-1-ol, 2-cyclohexen-1-one, and cyclohexene oxide. rsc.orgresearchgate.net The formation of the alcohol and ketone products proceeds via the allylic hydroperoxide intermediate, 2-cyclohexene-1-hydroperoxide. researchgate.netosti.gov

The mechanism involves the abstraction of an allylic hydrogen to form a radical, which then reacts with oxygen. rsc.org The resulting hydroperoxide can then either be reduced to the alcohol (2-cyclohexen-1-ol) or decompose to form the ketone (2-cyclohexen-1-one), often with the help of a metal catalyst. This radical-chain mechanism underscores the importance of hydroperoxide species as pivotal intermediates in the oxidation pathways of cyclic olefins. rsc.org

Epoxidation Mechanisms and Transition State Structures

The epoxidation of allylic alcohols is a well-studied class of reactions where the hydroxyl group can exert significant stereochemical control. In the case of cyclic allylic alcohols like 2-cyclohexen-1-ol, oxidation with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) proceeds with high syn-selectivity, meaning the epoxide is formed on the same face as the hydroxyl group. This selectivity is attributed to hydrogen bonding between the alcohol and the incoming peroxy acid in the transition state. This interaction not only pre-associates the reagent on one face of the molecule but also stabilizes the transition state.

For this compound, a tertiary alcohol, this principle still applies, but with modifications. The mechanism involves the formation of a spiro-like transition state. However, while primary and secondary allylic alcohols are excellent substrates for highly enantioselective methods like the Sharpless epoxidation, tertiary allylic alcohols often exhibit low reactivity under these specific conditions doi.org. Alternative methods using different catalysts or stoichiometric chiral oxidants have been developed for the asymmetric epoxidation of tertiary allylic alcohols, achieving high enantioselectivities for various substrates nih.govscispace.com.

| Reagent System | Typical Substrate | Key Mechanistic Feature | Stereochemical Preference |

| Peroxy Acids (e.g., m-CPBA) | Secondary Allylic Alcohols | Hydrogen bonding to -OH group | syn-diastereomer |

| Sharpless Reagents (Ti(OiPr)₄, DET, TBHP) | Primary/Secondary Allylic Alcohols | Coordination to Titanium catalyst | High enantioselectivity (syn or anti depending on tartrate) youtube.com |

| Hf(IV)-Bishydroxamic Acid / H₂O₂ | Tertiary Allylic Alcohols | Coordination to Hf(IV) complex | Good to excellent enantioselectivity nih.govscispace.com |

Catalytic Cycle Elucidation in Metal-Mediated Reactions

Metal-mediated reactions are fundamental in organic synthesis, and their mechanisms are often described by catalytic cycles involving the metal center in various oxidation states. For a substrate like this compound, a plausible transformation is a palladium-catalyzed cross-coupling reaction. A generic catalytic cycle for such a process, for instance a Suzuki or Negishi coupling, typically begins with the active Pd(0) catalyst.

The key steps in such a cycle are:

Oxidative Addition: The catalyst adds to an electrophile (e.g., an activated form of the alcohol), changing its oxidation state from Pd(0) to Pd(II).

Transmetalation: A nucleophilic organometallic reagent transfers its organic group to the Pd(II) center.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst csbsju.eduyoutube.com.

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition is a critical step that initiates the catalytic cycle. It involves the insertion of a low-valent metal center into a substrate's covalent bond, leading to an increase in both the metal's formal oxidation state and its coordination number libretexts.orgyoutube.com. For a reaction involving this compound, the hydroxyl group would first be converted to a better leaving group (e.g., tosylate, carbonate). The oxidative addition of a Pd(0) complex to this allylic electrophile would cleave the carbon-leaving group bond, forming a (π-allyl)palladium(II) intermediate. This process is favored for electron-rich metal centers and can proceed through various mechanisms, including concerted or Sₙ2-type pathways youtube.com.

Reductive Elimination is the product-forming step and is the microscopic reverse of oxidative addition libretexts.org. In this step, two ligands (the original allyl group and the group transferred during transmetalation) couple together and detach from the metal center. This process reduces the metal's oxidation state and coordination number (e.g., from Pd(II) to Pd(0)), thus regenerating the active catalyst and closing the loop csbsju.edu. For reductive elimination to occur, the two ligands to be coupled must typically be positioned cis to each other in the metal's coordination sphere libretexts.org.

| Step | Metal Center Change | Key Transformation |

| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the C-X bond of the substrate. |

| Reductive Elimination | Pd(II) → Pd(0) | Two organic ligands couple to form the product C-C bond. |

Ligand Exchange and Coordination Chemistry

Before a catalytic reaction can occur, the substrate must enter the coordination sphere of the metal catalyst. This typically happens through ligand exchange , where one or more existing ligands on the metal are replaced by the substrate molecule youtube.com. This compound possesses multiple potential binding sites: the hydroxyl group and the two C=C double bonds.

The coordination chemistry depends on the metal and its existing ligands. The substrate could coordinate in several ways:

As a monodentate ligand: through the oxygen of the hydroxyl group.

As a bidentate diene ligand: using the two double bonds to chelate to the metal center uwindsor.ca.

Transition metals form coordination complexes by acting as Lewis acids and accepting electron pairs from ligands (Lewis bases) libretexts.orgtcd.ie. The stability of the resulting complex, described by the stability constant (Kstab), is crucial. A ligand exchange is generally favorable if the resulting complex is more stable than the initial one youtube.com. The nature of the ligands already on the metal (e.g., phosphines, N-heterocyclic carbenes) can be tuned to modulate the metal's electronic properties and steric environment, thereby influencing substrate binding and subsequent catalytic activity.

Stereochemical Control and Mechanistic Implications

The stereochemical outcome of reactions involving this compound is intimately linked to the reaction mechanism and the substrate's conformational preferences.

Facial Selectivity in Addition and Oxidation Reactions

Facial selectivity refers to the preferential reaction at one of the two faces of a planar moiety, such as a double bond. For allylic alcohols, the hydroxyl group is a powerful directing group.

In peroxy acid epoxidations , the syn-directing effect is a result of a hydrogen-bonded transition state, which favors attack on the face of the double bond closest to the -OH group wikipedia.org.

In metal-catalyzed oxidations , the mechanism of stereodirection is different but often leads to the same syn-selectivity. For example, in vanadium-catalyzed epoxidations, the allylic alcohol first coordinates to the vanadium center. The oxidant (an alkyl hydroperoxide) also coordinates to the same metal center, and the oxygen atom is then delivered internally to the double bond on the same face as the directing alcohol group wikipedia.org. The steric bulk of the C1-allyl group can create competing steric interactions, potentially reducing the level of syn-selectivity compared to less substituted analogs.

Influence of Substrate Conformation on Reaction Pathways

The conformation of the cyclohexene ring is a critical factor in determining its reactivity slideshare.net. The ring adopts a half-chair conformation, and substituents can occupy pseudo-equatorial or pseudo-axial positions. The relative stability of these conformers and the energy barrier to their interconversion can dictate the reaction pathway.

For allylic alcohols, the stereochemical outcome of a reaction is often dependent on the conformation. For instance, in directed epoxidations, a pseudo-equatorial orientation of the hydroxyl group is generally more effective at directing the reagent than a pseudo-axial one, due to a more favorable geometry for hydrogen bonding wikipedia.org.

The presence of the C1-allyl group in this compound introduces significant A¹'³ strain (allylic 1,3-strain). This is a steric interaction between the substituent at C1 (the allyl group) and the substituent at C3 of the double bond (a hydrogen atom in this case) youtube.com. To minimize this strain, the molecule will adopt a conformation that rotates the allyl group away from the ring. This conformational bias makes one face of the ring's double bond significantly more accessible than the other, strongly influencing facial selectivity in addition and oxidation reactions. Therefore, the interplay between hydroxyl-group direction and strain-minimized substrate conformation ultimately determines the stereochemical outcome of the reaction.

Computational Chemistry and Theoretical Studies on 1 Allyl 2 Cyclohexen 1 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No specific DFT studies on the reaction mechanisms involving 1-Allyl-2-cyclohexen-1-ol, such as its potential sigmatropic rearrangements (e.g., oxy-Cope or Claisen-type rearrangements), have been found in the scientific literature. Such studies would be invaluable for understanding the energetics and pathways of its transformations.

Ab Initio Methods (e.g., Coupled-Cluster Theory) in Conformational Analysis

Detailed conformational analyses of this compound using high-level Ab Initio methods like Coupled-Cluster theory are not available. These methods would provide highly accurate energetic rankings of its various conformers, arising from the flexibility of the allyl group and the cyclohexene (B86901) ring.

Molecular Dynamics and Conformational Analysis

There is no published research detailing the use of molecular dynamics simulations to explore the conformational space of this compound in different environments. Such simulations would shed light on the dynamic behavior of the molecule and the interplay of its flexible moieties.

Transition State Characterization and Energy Barrier Calculations

Specific calculations to characterize the transition states and determine the energy barriers for potential reactions of this compound have not been reported. This information is crucial for predicting reaction rates and understanding kinetic versus thermodynamic control.

Prediction of Electronic Properties and Reactivity Trends

A computational investigation into the electronic properties (such as frontier molecular orbitals, charge distribution, and electrostatic potential) and resulting reactivity trends of this compound is not present in the available literature.

Theoretical Modeling of Solvent Effects on Reaction Pathways

There are no theoretical studies that model the influence of different solvents on the reaction pathways of this compound. Understanding solvent effects is critical for predicting how the reaction outcomes might change under different experimental conditions.

Chemical Transformations and Derivatization of 1 Allyl 2 Cyclohexen 1 Ol

Oxidation Reactions of 1-Allyl-2-cyclohexen-1-ol

The presence of multiple oxidizable sites—the tertiary alcohol, two double bonds, and allylic carbons—makes the oxidation of this compound a complex process where reaction conditions dictate product selectivity.

The oxidation of secondary allylic alcohols, such as 2-cyclohexen-1-ol (B1581600), to their corresponding α,β-unsaturated ketones is a fundamental transformation. While this compound is a tertiary alcohol and thus resistant to direct oxidation to a ketone without skeletal rearrangement, understanding the oxidation of its parent scaffold, 2-cyclohexen-1-ol, provides insight into the reactivity of the ring system. The conversion of 2-cyclohexen-1-ol to 2-cyclohexen-1-one (B156087) is efficiently achieved using various oxidizing agents that are selective for alcohols over alkenes. doubtnut.comorganic-chemistry.org

Common reagents for this type of transformation are chromium-based oxidants. These reactions typically proceed without affecting the double bond, preserving the α,β-unsaturation in the resulting ketone.

| Oxidizing Agent | Description | Product from 2-Cyclohexen-1-ol |

| Chromium trioxide (CrO₃) / H₂SO₄ | Known as the Jones reagent, it is a strong oxidizing agent. | 2-Cyclohexen-1-one |

| Potassium dichromate (K₂Cr₂O₇) / H⁺ | An acidic solution of dichromate is a common and effective oxidant for secondary alcohols. | 2-Cyclohexen-1-one |

| Pyridinium (B92312) chlorochromate (PCC) | A milder chromium-based reagent, often used for sensitive substrates to prevent over-oxidation. | 2-Cyclohexen-1-one |

These methods highlight the established chemistry for oxidizing the hydroxyl group of the cyclohexenol (B1201834) core.

Epoxidation of allylic alcohols like 2-cyclohexen-1-ol often exhibits high diastereoselectivity due to the directing effect of the hydroxyl group. When reacting with peroxy acids, the hydroxyl group can form a hydrogen bond with the reagent, delivering the oxygen atom to the syn face of the double bond relative to the alcohol. acs.org This substrate-directed approach is crucial for controlling the stereochemistry of the resulting epoxide.

Computational studies on the epoxidation of 2-cyclohexen-1-ol with peroxyformic acid (PFA) have shown that transition states leading to the syn epoxide are stabilized by this hydrogen bonding interaction, making it the major product. acs.org This principle applies to this compound, where the epoxidation is expected to occur selectively at the endocyclic (cyclohexene) double bond and syn to the tertiary alcohol. The external allyl group is generally less reactive towards directed epoxidation unless specific catalysts are employed. The epoxidation of cyclohexene (B86901) itself is often more challenging due to competing allylic oxidation pathways. researchgate.net

Under more forcing conditions or with specific catalytic systems, oxidation can occur at other positions on the this compound molecule. Research on the oxidation of 2-cyclohexen-1-ol on oxygen-adsorbed gold surfaces (O/Au(111)) has shown that besides the expected 2-cyclohexen-1-one, further C-H activation at the allylic position of the ring can occur. nih.gov This secondary reaction leads to the formation of the diketone, 2-cyclohexene-1,4-dione (B3052769), and the aromatic product, phenol (B47542). nih.gov

This suggests that this compound could undergo a similar reaction pathway to yield an allylated diketone or an allyl-substituted phenol derivative under heterogeneous catalytic oxidation conditions. The formation of 1,2-diketones is another class of oxidation products, though they typically arise from the oxidation of α-hydroxy ketones or internal alkynes. organic-chemistry.orgthieme-connect.de The formation of 1,3-diketones often involves different synthetic routes, such as the Claisen condensation or the hydration of alkynones. researchgate.netnih.gov

Rearrangement Reactions of this compound and its Derivatives

The allylic alcohol motif is a versatile functional group that can initiate various powerful rearrangement reactions, leading to significant structural transformations.

This compound is an ideal substrate for sigmatropic rearrangements, particularly the Oxy-Cope rearrangement. This reaction involves the conversion of a 1,5-diene alcohol into an unsaturated ketone. For this compound, treatment with a base such as potassium hydride (KH) would first generate the corresponding alkoxide. Gentle heating of this intermediate would then trigger a researchgate.netresearchgate.net-sigmatropic rearrangement, where the sigma bond between C1 and C6 of the original diene system breaks while a new sigma bond forms between C3 of the allyl group and C4 of the cyclohexene ring. The resulting product is an enolate, which upon acidic workup, tautomerizes to the thermodynamically stable ketone. This rearrangement results in the transposition of the allyl group and the formation of a δ,ε-unsaturated ketone.

The formation of a carbocation intermediate from this compound or its derivatives can lead to cyclization reactions accompanied by alkyl rearrangements. For instance, treatment with a strong acid could protonate the hydroxyl group, which then departs as a water molecule to form a tertiary allylic carbocation. This reactive intermediate can then undergo several potential transformations.

One possibility is an intramolecular electrophilic attack of the carbocation on the terminal allyl double bond, leading to the formation of a new ring and a resulting secondary carbocation. If a more stable carbocation can be formed, a 1,2-alkyl shift may occur. In such a process, a C-C bond migrates to the adjacent carbocation center, resulting in a rearranged carbon skeleton, typically a more stable tertiary carbocation. This type of rearrangement is a key step in the synthesis of complex bicyclic and polycyclic systems, where the initial cyclization product rearranges to a thermodynamically more favorable structure.

Functionalization at the Hydroxyl and Allylic Positions

The hydroxyl group and the adjacent carbinol center are primary sites for functionalization, enabling deoxygenation, conversion to other functional groups, and substitution reactions that can alter the molecule's stereochemistry and connectivity.

The removal of the hydroxyl group from this compound is a key transformation for accessing the corresponding alkene, 3-allylcyclohexene. Given the tertiary and allylic nature of the alcohol, several deoxygenation strategies can be employed.

One of the most reliable and general methods for the deoxygenation of alcohols is the Barton-McCombie deoxygenation. wikipedia.orgalfa-chemistry.com This two-step radical-based reaction is particularly effective for secondary and tertiary alcohols. alfa-chemistry.com The process first involves the conversion of the alcohol into a thiocarbonyl derivative, such as a xanthate or thionoester. nrochemistry.comlibretexts.org This intermediate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH), to reductively cleave the C-O bond. organic-chemistry.org The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.org

Table 1: Key Steps of the Barton-McCombie Deoxygenation

| Step | Description | Reagents | Intermediate/Product |

| 1. Derivatization | The starting alcohol is converted into a reactive thiocarbonyl intermediate, such as a xanthate ester. | Carbon disulfide (CS₂), Sodium hydride (NaH), Methyl iodide (MeI) | O-alkyl xanthate ester |

| 2. Radical Reaction | The xanthate is treated with a radical initiator and a hydrogen atom donor to replace the C-O bond with a C-H bond. | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Deoxygenated product |

Alternative, more direct methods have also been developed for activated alcohols. For tertiary, allylic, and benzylic alcohols, a combination of zinc iodide and sodium cyanoborohydride can achieve reductive deoxygenation. acs.org Another strategy involves the conversion of the allylic alcohol to an alkoxyalkyl ether, followed by a palladium-catalyzed reduction using a borohydride (B1222165) reagent, a method noted for its selectivity for allylic alcohols. nih.govresearchgate.net

The hydroxyl group of this compound can be readily converted into ethers and esters through various established synthetic methods. Esterification is typically achieved by reaction with a carboxylic acid under acidic conditions (Fischer esterification), or more efficiently, by reaction with a more reactive acyl derivative like an acyl chloride or anhydride in the presence of a base.

Enzyme-catalyzed processes offer a highly selective route to esters. For instance, lipases can be used for the enantioselective transesterification of racemic allylic alcohols. mdpi.com Using an acyl donor such as vinyl propionate, an immobilized lipase (B570770) like Lecitase™ Ultra can selectively acylate one enantiomer of the alcohol, allowing for the kinetic resolution of the racemic mixture to yield both an enantioenriched ester and the unreacted, enantioenriched alcohol. mdpi.com

Ether formation can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Substitution reactions at the carbinol center of allylic alcohols allow for the direct replacement of the hydroxyl group with another nucleophile. Due to the tertiary and allylic nature of this compound, it can undergo substitution via an Sₙ1-type mechanism. Acid catalysis protonates the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.orglibretexts.org Departure of water generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile.

For stereochemical control, the Mitsunobu reaction is a powerful tool for inverting the stereocenter of a secondary alcohol. organic-chemistry.org Although this compound is a tertiary alcohol, the principles of the Mitsunobu reaction are central to alcohol substitution chemistry. The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. alfa-chemistry.com This activation facilitates nucleophilic substitution with complete inversion of configuration. organic-chemistry.org Studies on related cyclic allylic alcohols show that the reaction proceeds with a high degree of stereochemical inversion at the carbinol center, though minor products from Sₙ2' type addition can also be formed. acs.org

Table 2: The Mitsunobu Reaction for Alcohol Inversion/Substitution

| Component | Role | Example |

| Alcohol | Substrate | (R)-enantiomer of an alcohol |

| Phosphine (B1218219) | Activates the azodicarboxylate and the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant, facilitates formation of the key intermediate | Diethyl azodicarboxylate (DEAD) |

| Pronucleophile | Replaces the hydroxyl group | Benzoic acid, Phthalimide |

| Product | Inverted substitution product | (S)-benzoate ester |

Cyclization and Annulation Reactions

The presence of two double bonds in this compound makes it an excellent substrate for intramolecular reactions that form new ring systems, leading to the rapid construction of complex bicyclic and spirocyclic frameworks.

The allyl and cyclohexenyl moieties can participate in intramolecular cyclization reactions to generate fused or bridged ring systems. One such strategy involves a tandem reaction sequence where the alcohol is first converted to an azide. The resulting allylic azide can then undergo a rearrangement/Friedel-Crafts alkylation cascade. nih.gov In the presence of a suitable catalyst, this dynamic process can lead to the stereoselective formation of complex nitrogen-containing heterocycles like tetrahydroquinolines. nih.gov Another approach involves an acid-promoted Friedel-Crafts-type intramolecular cyclization, which can be used to form polycyclic hydrocarbons. nih.gov

A particularly powerful strategy for creating complex derivatives from this compound involves a sequence combining a Claisen rearrangement with a subsequent ring-closing metathesis (RCM) reaction. researchgate.net The first step in this sequence is the conversion of the alcohol to an allyl vinyl ether. Heating this ether initiates a -sigmatropic Claisen rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and shifts the double bonds to yield a γ,δ-unsaturated carbonyl compound or a related structure. wikipedia.orgnrochemistry.com This rearrangement transforms the initial substrate into a diallylic intermediate perfectly poised for the next step.

The newly formed diene can then undergo an intramolecular ring-closing metathesis (RCM) reaction using a ruthenium catalyst (e.g., Grubbs catalyst). RCM is a versatile reaction that forms a new ring by joining the two terminal double bonds, with the concomitant expulsion of a small volatile alkene like ethylene. This sequence has been effectively used to assemble complex polycyclic systems, including cyclophanes. researchgate.net The combination of these two powerful reactions provides a direct route from a relatively simple acyclic precursor to intricate bicyclic and spirocyclic architectures.

Table 3: Claisen Rearrangement / RCM Sequence for Bicyclic Synthesis

| Step | Reaction Type | Transformation | Key Reagents | Result |

| 1 | Etherification | Conversion of the alcohol to an allyl vinyl ether. | Allyl bromide, Base | Substrate for rearrangement |

| 2 | Claisen Rearrangement | -Sigmatropic rearrangement of the allyl vinyl ether. | Heat | Forms a diallylic intermediate |

| 3 | Ring-Closing Metathesis | Intramolecular cyclization of the diene. | Grubbs Catalyst | Formation of a bicyclic or spirocyclic product |

Applications in Complex Molecule Synthesis and Organic Methodology Development

Role as a Chiral Building Block in Natural Product Synthesis

The enantiopure forms of 1-allyl-2-cyclohexen-1-ol and its derivatives serve as versatile starting materials in the total synthesis of natural products. The embedded stereocenter and the differentially reactive olefinic functionalities allow for the controlled introduction of new stereocenters and the elaboration into complex polycyclic systems.

A notable example of a related chiral cyclohexene (B86901) derivative in natural product synthesis is in the total synthesis of (−)-valerenic acid, a sesquiterpenoid found in the plant Valeriana officinalis. ebi.ac.ukresearchgate.netorganic-chemistry.org While not directly starting from this compound, synthetic strategies towards valerenic acid have employed substituted cyclohexenone precursors that highlight the importance of the cyclohexene core as a chiral scaffold. researchgate.net A hypothetical retrosynthetic analysis suggests that a suitably substituted this compound derivative could be a viable starting point for constructing the bicyclic core of valerenic acid, demonstrating its potential as a key building block.

The general strategy involves leveraging the existing stereochemistry of the cyclohexenol (B1201834) ring to direct subsequent transformations, such as Diels-Alder reactions, epoxidations, or ring-closing metathesis, to build the intricate carbon skeletons of natural products. The allyl group itself can be further functionalized or can participate in key bond-forming reactions.

Table 1: Representative Natural Products with Potential Synthetic Routes from Cyclohexene Precursors

| Natural Product | Class | Key Synthetic Strategy | Potential Role of this compound Derivative |

|---|---|---|---|

| (-)-Valerenic Acid | Sesquiterpenoid | Diels-Alder reaction, Stereoselective reduction | Chiral template for bicyclic core construction |

Precursor for Biologically Active Molecules and Semiochemicals

The structural motifs present in this compound are found in a variety of biologically active molecules, including semiochemicals, which are chemicals involved in insect communication. The synthesis of such compounds often relies on the stereocontrolled construction of cyclic and acyclic systems, for which this compound is a promising precursor.

For instance, the insect pheromone exo-brevicomin, which features a 6,8-dioxabicyclo[3.2.1]octane skeleton, could potentially be synthesized from this compound. A plausible synthetic sequence would involve diastereoselective dihydroxylation of the endocyclic double bond, followed by oxidative cleavage of the allyl group's double bond to yield a key intermediate. This intermediate could then undergo a cascade of reactions including cyclization and ketal formation to furnish the bicyclic core of exo-brevicomin. While numerous syntheses of brevicomin have been reported from various starting materials, the use of a chiral cyclohexenol derivative offers a convergent and stereocontrolled approach. researchgate.netpherobase.com

Similarly, the macrolide phoracantholide I could be envisioned to be synthesized from this compound. mdpi.comresearchgate.net Oxidative cleavage of both double bonds of a protected this compound would yield a linear carbon chain with multiple stereocenters and functional groups. This acyclic precursor could then be elaborated and cyclized via macrolactonization to afford the target macrolide.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique arrangement of functional groups in this compound makes it an ideal substrate for the development and investigation of novel synthetic methodologies, particularly those involving sigmatropic rearrangements.

The Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, can be applied to this compound. organic-chemistry.org Conversion of the hydroxyl group to a vinyl ether, followed by thermal or Lewis acid-catalyzed rearrangement, would lead to the formation of a new carbon-carbon bond and the transfer of the allyl group to the C2 position of the cyclohexene ring, generating a γ,δ-unsaturated aldehyde or ketone. The stereochemistry of the starting alcohol can influence the facial selectivity of the rearrangement, leading to a high degree of stereocontrol in the product. nih.govacs.org

The Oxy-Cope rearrangement , another researchgate.netresearchgate.net-sigmatropic rearrangement, is also applicable to this compound. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a 1,5-dien-3-ol to a δ,ε-unsaturated ketone. In the case of this compound, the reaction would proceed through a bicyclic transition state to yield a substituted cyclodecenone. The anionic variant of the Oxy-Cope rearrangement, initiated by deprotonation of the hydroxyl group, can proceed at significantly lower temperatures and often with high stereoselectivity. wikipedia.orgrsc.org

Table 2: Potential Sigmatropic Rearrangements of this compound

| Rearrangement | Substrate | Product Type | Key Transformation |

|---|---|---|---|

| Claisen | 1-Allyl-2-cyclohexen-1-yl vinyl ether | γ,δ-Unsaturated aldehyde/ketone | researchgate.netresearchgate.net-Sigmatropic rearrangement |

These methodologies, when applied to chiral, non-racemic this compound, provide powerful tools for asymmetric synthesis, enabling the construction of complex molecules with multiple stereocenters in a controlled manner.

Stereochemical Implications and Control in Multi-Step Synthesis

The stereochemistry of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions in a multi-step synthesis. The chiral center at C1 and the geometry of the double bonds provide a framework for achieving high levels of diastereoselectivity.

In reactions such as epoxidation , the hydroxyl group can direct the epoxidizing agent to one face of the endocyclic double bond, leading to the formation of a single diastereomer of the corresponding epoxide. This stereodirecting effect is a well-established principle in asymmetric synthesis and is highly valuable for the construction of contiguous stereocenters.

Similarly, in hydroboration-oxidation reactions, the stereochemistry of the starting alcohol can influence the facial selectivity of the boron reagent's addition to either of the double bonds. This allows for the stereocontrolled introduction of new hydroxyl groups, which can then be used for further functionalization.

The stereochemical outcome of the aforementioned Claisen and Oxy-Cope rearrangements is also heavily influenced by the stereochemistry of the starting this compound. The rearrangement proceeds through a chair-like or boat-like transition state, and the substituents on the cyclohexene ring will preferentially occupy pseudo-equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters. organic-chemistry.orgnih.gov

The ability to control the stereochemical course of these reactions is paramount in the total synthesis of complex molecules, where the precise arrangement of atoms in three-dimensional space is critical for biological activity. The use of chiral building blocks like this compound provides an efficient strategy for achieving this control.

Q & A

Q. What are the common synthetic routes for 1-Allyl-2-cyclohexen-1-ol, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate as catalysts in hexane . Alternatively, organozinc reagents coupled with phosphoramidite ligands (e.g., in asymmetric C–C bond formation) yield enantiomerically enriched products. Column chromatography (SiO₂, ether:hexane 1:3) achieves 65% purity with Rf = 0.32 . Key factors : Catalyst selection (e.g., PdCl₂ vs. Mg(OAc)₂), solvent polarity, and temperature.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- 1H-NMR : Peaks at δ = 5.94–5.78 (m, 2H, allyl protons), 5.63–5.56 (m, 1H, cyclohexenyl proton), and 1.74–1.54 ppm (m, 2H, cyclohexane ring) confirm structure .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 194 for molecular ion) validate purity .

- Chromatography : TLC (Rf tracking) and HPLC ensure separation from by-products like allylic alcohols .

Advanced Research Questions

Q. How do Vilsmeier reaction conditions lead to allyl alcohol by-products, and how can these be minimized?

- Methodology : In Vilsmeier reactions of 2-alkyl-2-cyclohexen-1-ones, oxyanion addition to intermediates generates allyl alcohols (e.g., 3-chloro-2-methyl-2-cyclohexen-1-ol). X-ray crystallography confirms by-product structures . Optimization :

- Reduce POCl3 excess.

- Use low-polarity solvents (e.g., hexane) to favor aldehyde formation over alcohol by-products.

- Monitor reaction progress via in-situ FTIR for carbonyl group tracking.

Q. What catalytic systems enhance enantioselective synthesis of this compound, and how is stereochemical purity assessed?

- Methodology : Copper-phosphoramidite complexes enable asymmetric allylic alkylation with organozinc reagents, achieving >90% enantiomeric excess (ee) . Analysis :

- Chiral HPLC : Use Chiralpak® columns with hexane:isopropanol (95:5) to resolve enantiomers.

- Optical Rotation : Compare [α]D values against literature standards.

Q. How can contradictory data on reaction pathways (e.g., competing oxidation vs. hydrogenolysis) be reconciled?

- Methodology : Discrepancies arise from divergent conditions (e.g., Fe–Co–g-C3N4 catalysts favor oxidation to 2-cyclohexene-1-one, while PdCl2 promotes hydrogenolysis) . Resolution :

- Conduct kinetic studies (time-resolved GC-MS) to identify dominant pathways.

- Use isotopic labeling (e.g., D2O) to trace proton sources in competing mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.